molecular formula C22H39ClN2O4 B2619952 Ethyl 4-{3-[2-(1-adamantyl)ethoxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride CAS No. 474255-32-8

Ethyl 4-{3-[2-(1-adamantyl)ethoxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride

Cat. No.: B2619952
CAS No.: 474255-32-8
M. Wt: 431.01
InChI Key: ZDQCRJXXZHHSHK-UHFFFAOYSA-N
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Description

Ethyl 4-{3-[2-(1-adamantyl)ethoxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride is a complex organic compound featuring an adamantyl group, a piperazine ring, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{3-[2-(1-adamantyl)ethoxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride typically involves multiple steps. One common method includes the reaction of 1-adamantylamine with ethyl chloroformate to form an intermediate, which is then reacted with 2-(2-hydroxypropyl)piperazine under controlled conditions to yield the desired compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{3-[2-(1-adamantyl)ethoxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 4-{3-[2-(1-adamantyl)ethoxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-{3-[2-(1-adamantyl)ethoxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the stability and bioavailability of compounds, while the piperazine ring can interact with various receptors and enzymes. The compound may modulate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{3-[2-(1-adamantyl)ethoxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride is unique due to its combination of an adamantyl group, a piperazine ring, and an ethoxy group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

IUPAC Name

ethyl 4-[3-[2-(1-adamantyl)ethoxy]-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38N2O4.ClH/c1-2-28-21(26)24-6-4-23(5-7-24)15-20(25)16-27-8-3-22-12-17-9-18(13-22)11-19(10-17)14-22;/h17-20,25H,2-16H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQCRJXXZHHSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COCCC23CC4CC(C2)CC(C4)C3)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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